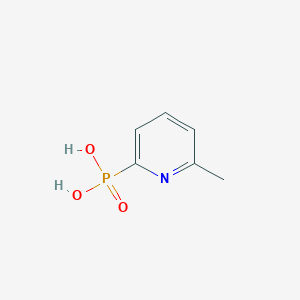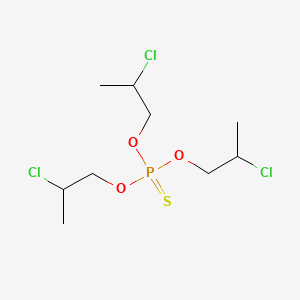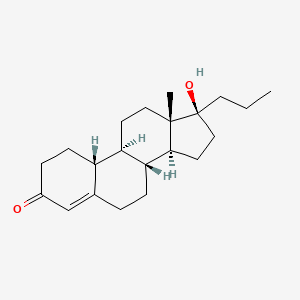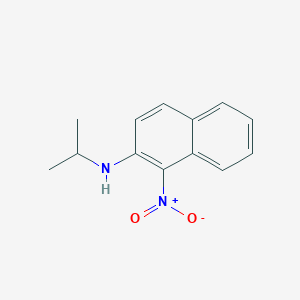
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury is a complex organomercury compound It is characterized by the presence of an acetyloxy group, two methoxy groups, a phenyl ring, and a mercury atom
Preparation Methods
The synthesis of Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury typically involves the reaction of a phenylpropanone derivative with mercuric acetate in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and in various industrial processes
Mechanism of Action
The mechanism of action of Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury include other organomercury compounds such as methylmercury and ethylmercury. These compounds share the presence of a mercury atom but differ in their organic substituents. This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
32309-08-3 |
|---|---|
Molecular Formula |
C13H16HgO5 |
Molecular Weight |
452.85 g/mol |
IUPAC Name |
acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury |
InChI |
InChI=1S/C11H13O3.C2H4O2.Hg/c1-13-10(8-11(12)14-2)9-6-4-3-5-7-9;1-2(3)4;/h3-8,10H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
ZIAHFQPNKGCYAB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C(C(C1=CC=CC=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


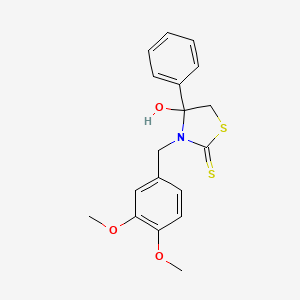
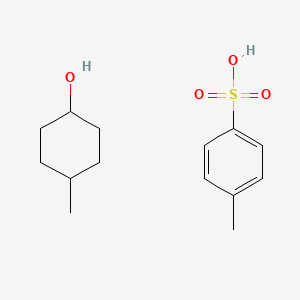
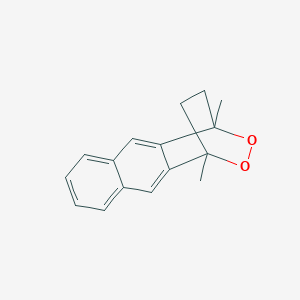
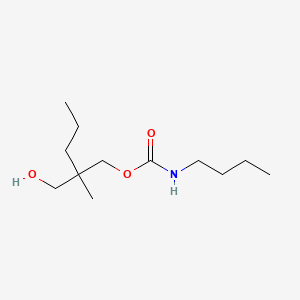
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
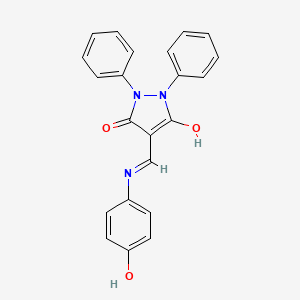
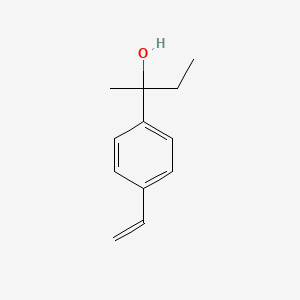
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
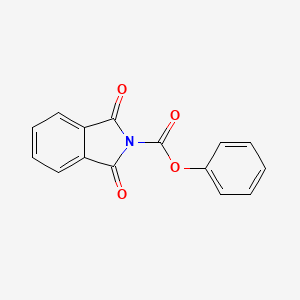
![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
